3-(4-Phenylphenoxy)butan-2-one

描述

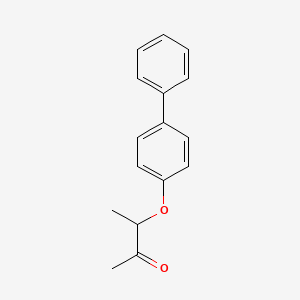

Structure

3D Structure

属性

IUPAC Name |

3-(4-phenylphenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCNJJIWKLTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383127 | |

| Record name | 3-(4-phenylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28089-74-9 | |

| Record name | 3-(4-phenylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Phenylphenoxy Butan 2 One and Analogues

Retrosynthetic Analysis of the 3-(4-Phenylphenoxy)butan-2-one Framework

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.net This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions, but in reverse. ias.ac.indeanfrancispress.com For a molecule like this compound, the primary disconnections target the key functional groups: the ketone and the ether linkage.

Disconnection Strategies for the Ketone Functionality

The ketone group in the butanone core is a prime site for retrosynthetic disconnection. numberanalytics.com A common strategy involves cleaving the α-carbon-carbonyl bond or the carbonyl-carbon bond itself.

α-Carbon Disconnection: A disconnection of the C-C bond adjacent to the carbonyl group can be considered. However, a more productive approach for this specific target involves functional group interconversion (FGI). The ketone can be seen as the product of the oxidation of a secondary alcohol, 3-(4-phenylphenoxy)butan-2-ol. This leads to a simpler precursor for analysis. ias.ac.in

Aldol-Type Disconnection: A retro-aldol reaction is a powerful disconnection for β-hydroxy ketones. amazonaws.com While the target molecule is not a β-hydroxy ketone, this type of thinking highlights the importance of C-C bond-forming reactions in building the carbon skeleton.

Acyl Substitution Disconnection: Another strategy disconnects the bond between the carbonyl carbon and one of its adjacent carbons. This leads to synthons such as an acyl cation and an alkyl anion. The corresponding chemical equivalents would be an acyl halide (e.g., acetyl chloride) and an organometallic reagent. However, for an α-aryloxy ketone, this approach is less direct than ether linkage disconnection.

Disconnection Strategies for the Phenyl Ether Linkage

The most logical disconnection for the this compound framework is at the phenyl ether linkage. amazonaws.com This C-O bond can be cleaved to generate a phenolate (B1203915) nucleophile and an alkyl electrophile.

Primary Disconnection: The C-O bond of the ether is disconnected, which is the reverse of a nucleophilic substitution reaction like the Williamson ether synthesis. amazonaws.com This generates two key synthons: a 4-phenylphenoxide anion and a 3-keto-butyl cation.

Synthetic Equivalents: The practical chemical equivalents (reagents) for these synthons are 4-phenylphenol (B51918) and a 3-halobutan-2-one, such as 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone. lookchem.com This disconnection simplifies the complex target molecule into two more readily accessible precursors.

This retrosynthetic pathway is highly efficient as it breaks the molecule into two key building blocks that can be joined in a well-established etherification reaction.

Targeted Synthesis of this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. These include creating the butanone core via oxidation, forming the ether linkage through various etherification methods, and preparing key precursors using modern coupling reactions.

Oxidation Reactions for Butanone Core Formation

One potential synthetic route involves the oxidation of the corresponding secondary alcohol, 3-(4-phenylphenoxy)butan-2-ol. The oxidation of secondary alcohols to ketones is a fundamental and highly reliable transformation in organic synthesis. embibe.com

While the direct synthesis of this compound via this specific oxidation is not extensively detailed in the literature, standard oxidation protocols are applicable. These methods offer high yields and are compatible with a wide range of functional groups.

Common Oxidation Reagents for Secondary Alcohols:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂).

Swern Oxidation: Using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534) (Et₃N).

Dess-Martin Periodinane (DMP): A mild and selective reagent that allows for oxidation under neutral conditions at room temperature.

Hypochlorite-based reagents: Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl).

The choice of reagent would depend on the scale of the reaction and the presence of other sensitive functional groups in analogues of the target molecule.

Etherification Strategies for the Phenylphenoxy Moiety

The formation of the ether bond between the 4-phenylphenol and the butanone core is a direct and efficient method for synthesizing the target molecule.

Williamson-type Ether Synthesis: This classical method remains a cornerstone of ether synthesis. The reaction involves the deprotonation of 4-phenylphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an α-haloketone. A documented synthesis of this compound utilizes 4-phenylphenol and 3-chloro-2-butanone. lookchem.com The reaction proceeds in butanone as the solvent, with potassium carbonate as the base, and can be facilitated by a phase-transfer catalyst like 18-crown-6, achieving a quantitative yield. lookchem.com

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst/Additive | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Phenylphenol | 3-chloro-2-butanone | Potassium Carbonate (K₂CO₃) | Butanone | 18-crown-6 | 23.5 hours | 20°C | 100% | lookchem.com |

| 4-Phenylphenol | 3-chloro-2-butanone | Potassium Carbonate (K₂CO₃) | Acetone | Potassium Iodide (KI) | N/A | N/A | N/A | lookchem.com |

Ullmann Condensation: For less reactive aryl halides, the Ullmann condensation offers a powerful alternative for forming diaryl or aryl alkyl ethers. wikipedia.orgorganic-chemistry.org This reaction uses a copper catalyst, often at high temperatures, to couple an alcohol or phenol (B47542) with an aryl halide. wikipedia.orgchem-station.comslideshare.net Modern variations of this reaction can proceed under milder conditions with the use of ligands. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a premier method for the synthesis of aryl ethers due to its high functional group tolerance and broad substrate scope. organic-chemistry.orgorganic-chemistry.org It typically involves coupling an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org This method is particularly useful for constructing sterically hindered ethers or those with sensitive electronic properties. organic-chemistry.org

Advanced Coupling Reactions for Aromatic Ketone Precursors

Suzuki-Miyaura Coupling: The Suzuki coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. researchgate.netchemie-brunschwig.ch The synthesis of 4-phenylphenol is readily achieved by coupling phenylboronic acid with an aryl halide such as 4-bromophenol (B116583) or 4-iodophenol. scribd.comwikipedia.org Studies have shown that while both halides are effective, 4-bromophenol can provide a higher yield and greater purity, making it more suitable for large-scale synthesis. scribd.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst (e.g., 10% Pd/C) and a base like potassium carbonate, often in an aqueous solvent system, which aligns with the principles of green chemistry. acs.org

Table 2: Suzuki Coupling for the Synthesis of 4-Phenylphenol

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenol | Phenylboronic Acid | 10% Pd/C | Potassium Carbonate | Water | 21.75% | scribd.com |

| 4-Iodophenol | Phenylboronic Acid | 10% Pd/C | Potassium Carbonate | Water | 17.9% | scribd.com |

Negishi Coupling: The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. chemie-brunschwig.chwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple different types of carbon atoms (sp³, sp², and sp). wikipedia.orgacs.org It represents a viable method for synthesizing biphenyl (B1667301) systems or other aromatic ketone precursors by coupling appropriate aryl-zinc reagents with aryl halides. researchgate.netorganic-chemistry.org

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of chiral molecules is crucial in various fields, particularly in the development of pharmaceuticals and agrochemicals, as different enantiomers can exhibit distinct biological activities.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One notable approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis. For instance, the epoxidation of 1-phenyl-3-buten-2-one using a chiral La-BINOL-Ph3P=O complex as a catalyst with t-butyl hydroperoxide yields the corresponding (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high yield (~90%) and excellent enantiomeric excess (97% ee). Subsequent reduction of the epoxyketone with palladium on carbon (Pd/C) and hydrogen gas produces (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in approximately 80% yield and over 90% enantiomeric excess. researchgate.netresearchgate.net

Another strategy is the use of organocatalysts. For example, proline-derived organocatalysts have been effectively used in domino oxa-Michael-aldol reactions to produce chiral chromenes with high enantiopurities. kit.edu While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis in creating chiral precursors. The development of novel catalysts, such as those based on Cinchona alkaloids or bifunctional thioureas, continues to expand the scope of asymmetric transformations. mdpi.comrsc.org

Table 1: Asymmetric Catalysis for Synthesis of Chiral Ketone Precursors

| Catalyst System | Reactant | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral La-BINOL-Ph3P=O complex / t-BuOOH | 1-Phenyl-3-buten-2-one | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | ~90 | 97 |

| Pd/C, H2 | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | ~80 | >90 |

Chiral Auxiliary and Reagent-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A common strategy involves the use of oxazolidinone auxiliaries, which are particularly effective in stereoselective aldol (B89426) reactions. wikipedia.org These auxiliaries can establish two adjacent stereocenters at the same time. wikipedia.org For the synthesis of a molecule like this compound, an achiral ketone could be converted to an enolate and then reacted with a chiral auxiliary. Subsequent alkylation or other modifications, guided by the steric influence of the auxiliary, would lead to the desired stereoisomer. The auxiliary is then cleaved to yield the final product. Examples of chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com

Another method is the chiral pool approach, which utilizes readily available chiral natural products as starting materials. For instance, the synthesis of a related compound, 1-(1H-benzotriazol-1-yl)-3-(4-phenylphenoxy)butan-2-one, has been achieved starting from methyl 3,4-O-isopropylidene-l-threonate. researchgate.net This approach leverages the existing chirality of the starting material to produce the target molecule in a specific enantiomeric form. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Development of Sustainable Reaction Conditions

Sustainable reaction conditions aim to minimize energy consumption and waste production. acs.org This can be achieved through various means, including conducting reactions at ambient temperature and pressure and using catalytic reagents instead of stoichiometric ones. acs.org

In the context of synthesizing this compound and its analogues, the use of solid acid catalysts like acid-activated Montmorillonite clay for Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one presents a greener alternative to traditional acid catalysts such as H2SO4 or HCl. google.com This solid catalyst can be easily separated from the reaction mixture and potentially reused, reducing waste. The reaction can be carried out under pressure to improve efficiency at temperatures between 100-140°C. google.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times from hours to minutes, leading to energy savings and often cleaner reactions with higher yields. encyclopedia.pub Similarly, ultrasound-assisted synthesis, which utilizes acoustic cavitation to accelerate reactions, is considered an environmentally friendly method. encyclopedia.pubmdpi.com

Exploration of Alternative Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. acs.org The ideal green synthesis would be solvent-free or use benign solvents like water, supercritical fluids, or ionic liquids. researchgate.netsemanticscholar.org

For the synthesis of compounds related to this compound, research has explored the use of greener solvents. For example, the synthesis of 2H-indazoles and quinazolines has been achieved using PEG-400 as a green solvent with a reusable heterogeneous copper oxide nanoparticle catalyst. nih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also emerging as environmentally friendly alternatives to conventional volatile organic compounds. mdpi.com For instance, a mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid has been used as a catalyst and solvent system for the synthesis of dipyrromethanes. rsc.org

The development of biocatalysts, such as enzymes, offers a highly specific and environmentally benign approach. acs.org For example, a biocatalytic oxidation method has been described for the production of raspberry ketone, a related compound, although the conversion rates may require further optimization. google.com

Table 2: Green Chemistry Approaches in Organic Synthesis

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Phenylphenoxy Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete and unambiguous assignment of all proton and carbon resonances in 3-(4-Phenylphenoxy)butan-2-one can be achieved.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment, multiplicity, and integration of the different proton signals. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the protons of the phenyl and phenoxy rings. The aliphatic region would feature signals for the methine proton adjacent to the oxygen and the carbonyl group, the methyl group protons of the butanone moiety, and the methyl group protons adjacent to the chiral center.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in a specific range, and their chemical shifts will be influenced by the substitution pattern. The aliphatic carbons, including the methine and methyl carbons, will be observed at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~208 |

| Methine (CH-O) | ~4.8 (quartet) | ~78 |

| Acetyl Methyl (CH₃-C=O) | ~2.2 (singlet) | ~27 |

| Chiral Center Methyl (CH₃-CH) | ~1.5 (doublet) | ~18 |

| Aromatic Carbons (C-O) | - | ~156, ~155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve ambiguities and confirm the connectivity of atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. For instance, a cross-peak between the methine proton and the adjacent methyl protons would be expected, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for the methine proton would show a correlation to the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). libretexts.org This experiment is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the methyl protons of the acetyl group to the carbonyl carbon, and from the methine proton to the aromatic carbons of the phenoxy group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. acs.org It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modalities

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net This is particularly useful for accurately determining the molecular weight of this compound.

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. chemrxiv.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure and can be used as a "fingerprint" for identification. nist.gov

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₆H₁₆O₂ + H]⁺ | 241.1223 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting product ions. wikipedia.org This technique provides detailed structural information by revealing the connectivity of different parts of the molecule. mdpi.com For this compound, the protonated molecule [M+H]⁺ could be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be expected to show losses of characteristic neutral fragments, such as the acetyl group or the phenoxy group, further confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1715 |

| C-O-C (Ether) | ~1240 (asymmetric stretch), ~1040 (symmetric stretch) |

| Aromatic C=C | ~1600, ~1500 |

| Aromatic C-H | ~3100-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl and phenoxy chromophores in this compound would result in characteristic UV absorption bands. The absorption maxima (λ_max) are typically associated with π → π* transitions within the aromatic rings. msu.edu The exact position and intensity of these absorptions can be influenced by the solvent polarity. du.edu.eg

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(1H-benzotriazol-1-yl)-3-(4-phenylphenoxy)butan-2-one |

| 2-[1-(4-phenylphenoxy)ethyl]oxirane |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile compounds like this compound. humanjournals.comresearchgate.net UPLC, by utilizing sub-2 µm particle columns, offers significant enhancements in resolution, speed, and sensitivity compared to traditional HPLC. nih.gov

The analysis of this compound, which contains a stereocenter at the C3 position, often necessitates chiral chromatography to separate its enantiomers. Direct chiral separation is a common approach where enantiomers are resolved on a Chiral Stationary Phase (CSP). humanjournals.comeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity. ymc.co.jp For instance, a derivative of this compound, 1-(1H-benzotriazol-1-yl)-3-(4-phenylphenoxy)butan-2-one, has been noted as a chiral compound of interest in research, highlighting the importance of chiral separation for this class of molecules. researchgate.net

Method development for separating chiral ketones often involves screening various CSPs and mobile phase compositions. ymc.co.jp Normal-phase HPLC with mobile phases like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is frequently effective. researchgate.net The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution. ymc.co.jp

UPLC systems enhance these separations by operating at higher pressures (up to 100 MPa), which allows for the use of smaller particles and results in faster analyses and reduced solvent consumption without compromising, and often improving, separation efficiency. nih.gov

Table 1: Illustrative HPLC/UPLC Chiral Separation Parameters for Ketone Analogs This table presents typical conditions for chiral separations of ketones, adaptable for this compound.

| Parameter | Typical Setting | Purpose/Comment |

|---|---|---|

| System | HPLC or UPLC | UPLC provides faster analysis and higher resolution. researchgate.net |

| Column (CSP) | Chiralpak® AD, Chiralcel® OD, CHIRAL ART® | Polysaccharide-based columns are effective for resolving enantiomers of various compounds, including ketones. ymc.co.jpresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) | Common normal-phase conditions for chiral separations. researchgate.net |

| Additive | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | Used to improve peak shape for acidic or basic analytes. ymc.co.jp |

| Flow Rate | Analytical HPLC: 0.5 - 1.5 mL/min; UPLC: 0.2 - 0.6 mL/min | UPLC operates at lower flow rates due to smaller column dimensions. hplc.eu |

| Detector | UV/Vis or Photodiode Array (PDA) | For detection of the aromatic rings in the molecule. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. savemyexams.com For this compound to be analyzed by GC, it must be sufficiently volatile and not decompose at the temperatures used in the injector and column oven. The technique separates vaporized components as they are transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. msu.edu

A typical GC analysis would involve injecting a solution of the compound into a heated port where it is vaporized. The vapor is then swept onto a capillary column, commonly a wall-coated open tubular (WCOT) column, by a carrier gas such as helium or nitrogen. savemyexams.comlibretexts.org The separation is based on the compound's boiling point and its interactions with the stationary phase. savemyexams.com

Common detectors for the analysis of organic compounds like ketones include:

Flame Ionization Detector (FID): This is a highly sensitive, universal detector for organic compounds. It produces a current proportional to the amount of carbon-containing analyte being combusted in a hydrogen-air flame. libretexts.org

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer acts as a highly specific and sensitive detector (GC-MS). It ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and provides both quantitative data and structural information from the fragmentation pattern. libretexts.orgnih.gov This is particularly useful for identifying the compound and any impurities. The analysis of α-keto acids, which share the ketone functional group, has been successfully performed using GC-MS after derivatization. nih.gov

Table 2: General Gas Chromatography (GC-MS) Parameters for Ketone Analysis This table outlines typical starting conditions for the GC-MS analysis of an aromatic ketone like this compound.

| Parameter | Typical Setting | Purpose/Comment |

|---|---|---|

| System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and structural identification. libretexts.org |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) | A standard, versatile column for a wide range of organic analytes. phenomenex.blogd-nb.info |

| Carrier Gas | Helium | Inert mobile phase. msu.edu |

| Injector Temp. | ~250 °C | Must be high enough to ensure complete vaporization without causing thermal decomposition. msu.edu |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) | A temperature program is used to elute a range of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. researchgate.net |

| Mass Range | 50-500 amu | Scanned range should cover the molecular weight of the analyte and its expected fragments. |

Preparative chromatography is a variation of HPLC used for the purification and isolation of target compounds, rather than for analytical characterization. lcms.cz The primary goal is to obtain a sufficient quantity of a purified substance for further experiments, such as structural elucidation or biological testing. labcompare.com This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput and yield. ardena.comdikmatech.com

The process often begins with the development and optimization of a separation method on an analytical scale. lcms.cz This analytical method is then scaled up for preparative purposes. A linear scale-up involves increasing the column diameter and adjusting the flow rate and sample load proportionally to maintain the resolution achieved in the analytical separation. lcms.czdikmatech.com

For isolating this compound, a reversed-phase or normal-phase preparative HPLC method could be employed. lhyiqi.com Given the utility of normal-phase chromatography for chiral separations of ketones, a preparative chiral HPLC method would be the choice for isolating individual enantiomers. researchgate.net Column overloading is a common strategy in preparative chromatography to increase the amount of purified material per run, though it can lead to distorted peak shapes. lcms.cz Therefore, careful optimization of the sample concentration and injection volume is critical to balance yield and purity. dikmatech.com

Gas Chromatography (GC) with Various Detectors

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystalline Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.esmdpi.com This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. nih.govacs.org For a chiral molecule like this compound, SCXRD is uniquely capable of determining its absolute stereochemistry, provided a suitable crystal is grown and anomalous dispersion effects are measured. youtube.com

The fundamental requirement for SCXRD analysis is a high-quality single crystal of the compound, typically with dimensions greater than 0.02 mm. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated while being irradiated by a monochromatic X-ray beam. youtube.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. youtube.com The intensities and positions of these spots are recorded by a detector. youtube.com

Sophisticated software is then used to solve the "phase problem" and reconstruct a three-dimensional electron density map from the diffraction data. uclouvain.be From this map, the positions of individual atoms can be determined, yielding a complete molecular structure. mdpi.commdpi.com While no published crystal structure for this compound was identified, the technique has been widely applied to structurally similar ketone derivatives and other organic molecules to confirm their connectivity and stereochemistry. nih.govacs.org

Table 3: Crystallographic Data Obtainable from an SCXRD Experiment This table describes the key parameters that would be determined from a successful SCXRD analysis of this compound.

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | Fundamental parameters of the crystal structure. mdpi.com |

| Volume (V) | The volume of the unit cell. | Related to the density of the crystal. mdpi.com |

| Z | The number of molecules per unit cell. | Indicates how molecules are packed in the crystal. mdpi.com |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the molecular connectivity and geometry. uhu-ciqso.es |

| Torsion Angles | Defines the conformation of the molecule in the solid state. | Provides insight into the 3D shape of the molecule. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | A value near zero for the correct enantiomer confirms the absolute stereochemistry. |

Computational and Theoretical Investigations of 3 4 Phenylphenoxy Butan 2 One

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, allowing for the detailed study of electronic structure and its influence on chemical reactions. paperguide.ai These methods are crucial for understanding reaction pathways, identifying transient intermediates, and determining the energetic barriers that govern reaction rates. frontiersin.org

Density Functional Theory (DFT) has become a standard method for the cost-effective and accurate treatment of large chemical systems. sciforum.net For 3-(4-Phenylphenoxy)butan-2-one, DFT calculations can be employed to determine its ground-state geometry, electronic properties, and the energetics of potential reaction pathways.

Studies on related α-phenoxy ketones and other complex ketones demonstrate the utility of DFT. For instance, in the investigation of α,α-difluorinated-α-phenoxyketones, DFT calculations were used to predict their physicochemical characteristics and reactivity. nih.govresearchgate.net Similarly, research on the hydrocyanation of α,β-unsaturated ketones used DFT to map out the reaction mechanism, including the stability of intermediates and the energy profiles of different pathways. sciforum.net For raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one], a structural analog, DFT was used to calculate properties like the standard enthalpy of formation (ΔfHº) and to analyze frontier molecular orbitals to predict reactivity. nih.gov

The application of DFT to this compound would involve optimizing the molecular geometry to find the most stable conformation and calculating key electronic descriptors. These parameters, illustrated with data from analogous compounds, provide a quantitative basis for understanding the molecule's behavior.

Table 1: Representative DFT-Calculated Parameters for Analogous Ketone Structures

| Parameter | Description | Example Compound | Calculated Value | Source(s) |

|---|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Chalcone Derivative | - | sciforum.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Chalcone Derivative | - | sciforum.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Raspberry Ketone | ~7.8 eV | nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Chalcone Derivative | - | sciforum.net |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Friedel-Crafts Acetylation | - | core.ac.uk |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Hydrate formation of a phenoxyketone | 5.6 kcal/mol | nih.gov |

Note: Specific values for this compound are not available in the cited literature; this table illustrates the types of parameters calculated for similar structures.

DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the distribution of electron density and the shapes of frontier molecular orbitals (HOMO and LUMO). sciforum.netnih.gov For example, a study of raspberry ketone identified the carbonyl carbon as a likely site for nucleophilic attack and the benzene (B151609) ring for electrophilic addition, a prediction consistent with observed metabolites. nih.gov In nickel-catalyzed Suzuki–Miyaura reactions, the presence of a ketone group was found to significantly influence reactivity and selectivity. rsc.org

Furthermore, computational studies can explain the origins of stereoselectivity. In the enantioselective hydrosilylation of ketones catalyzed by iron complexes, the high selectivity was attributed to the electronic structure of the aryl rings, a factor that can be modeled with DFT. acs.org By calculating the energies of different transition states leading to various products, researchers can predict the major product isomer. core.ac.uk For instance, in the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl, DFT calculations of the relative stabilities of isomeric products and their corresponding σ-complexes helped to rationalize the observed product distribution. core.ac.uk

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD is particularly important for flexible molecules like this compound, which has several rotatable bonds.

MD simulations can map the conformational landscape of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. Studies on diaryl ethers have used MD simulations to understand their conformational preferences and interactions with biological targets. nih.govmdpi.comnih.gov The diaryl ether scaffold is noted for its molecular flexibility, which is a key determinant of its biological activity. researchgate.net For bitertanol, which also contains a phenylphenoxy moiety, computational studies combining QM and MD have been used to investigate its interactions with other molecules, providing a basis for designing selective sensors. researchgate.netresearchgate.net

For this compound, MD simulations would reveal the preferred orientations of the phenylphenoxy group relative to the butanone chain and how these conformations change in different solvent environments. This information is crucial for understanding its interactions with other molecules, such as enzyme active sites or chemical reactants.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as mass spectra (MS) and ultraviolet-visible (UV-Vis) spectra, which is vital for identifying unknown compounds.

The in silico generation of electron ionization (EI) mass spectra via quantum chemistry, for example using the QCxMS software, simulates the fragmentation of a molecule upon ionization. acs.orgnih.gov This approach provides insights into fragmentation mechanisms from first principles. escholarship.org However, studies have shown that the accuracy of these predictions is negatively correlated with molecular flexibility, the number of rotatable bonds, and the number of electronegative atoms. acs.orgnih.govresearchgate.net As a diphenylether derivative, this compound falls into a class of molecules for which mass spectra are predicted less accurately due to high structural flexibility. acs.orgnih.gov

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). A computational study of raspberry ketone used TD-DFT to calculate its UV spectrum, finding good agreement with experimental data and allowing for the assignment of specific electronic transitions. doi.org Such a calculation for this compound would predict its absorption maxima and help interpret its electronic structure.

Table 2: Challenges in the In Silico Prediction of Mass Spectra for Flexible Molecules

| Influencing Factor | Impact on Prediction Accuracy | Rationale | Source(s) |

|---|---|---|---|

| Molecular Flexibility | Negative Correlation | A large number of low-energy conformers complicates the simulation of fragmentation pathways. | acs.orgnih.gov |

| Number of Rotatable Bonds | Negative Correlation | Increases conformational complexity and the number of potential fragmentation channels. | nih.govresearchgate.net |

| Number of Electronegative Atoms | Negative Correlation | Can lead to complex rearrangement reactions during fragmentation that are difficult to model accurately. | nih.govresearchgate.net |

| Molecular Size | Increased Computational Cost | Computation time can increase exponentially with molecular size, making large-scale prediction challenging. | escholarship.org |

Application of Machine Learning in the Study of this compound Reactions and Properties

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and discovering molecules with desired properties. eurekalert.orgnips.cc While no specific ML models for this compound are documented, the general methodologies are directly applicable.

ML models are typically trained on vast datasets of known chemical reactions, such as those from the Reaxys database. acs.org By learning from millions of examples, a neural network can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org Recent work has demonstrated the development of ML models to predict yields for reactions producing α-phosphoryloxy ketones and carboxymethyl ketones. sciengine.comrsc.org These models can significantly accelerate the discovery and optimization of new synthetic routes.

For a molecule like this compound, an ML approach could be used to:

Predict reaction outcomes: Given a set of reactants and reagents, predict the likely products and their yields.

Recommend reaction conditions: For a desired transformation (e.g., reduction of the ketone), suggest the optimal catalyst, solvent, and temperature. acs.org

Predict properties: Estimate physicochemical or biological properties based on molecular structure.

These models work by converting molecular structures into numerical representations (descriptors or fingerprints) and using algorithms to find complex, non-linear relationships between the structure and the property or outcome of interest. nips.cc The application of these powerful predictive technologies holds significant promise for future studies on this compound and related compounds.

Applications and Advanced Materials Science Potential of 3 4 Phenylphenoxy Butan 2 One Analogues

Integration into Polymer and Advanced Organic Material Architectures

The biphenyl (B1667301) ether structure, a key component of 3-(4-phenylphenoxy)butan-2-one analogues, is a valuable building block in polymer chemistry, contributing to materials with exceptional thermal stability and mechanical properties.

Monomer or Building Block for Functional Polymers

Analogues of this compound can be envisioned as monomers for the synthesis of high-performance polymers like poly(aryl ether ketones) (PAEKs). These polymers are known for their high melting points, excellent thermal and hydrolytic stability, stiffness, strength, and toughness. google.com The incorporation of biphenyl units into the polymer backbone is a strategy to enhance these properties. For instance, new poly(ether ether ketone)s (PEEKs) and poly(ether ether ketone ketone)s (PEEKKs) containing pendant biphenyl groups have been synthesized and shown to be amorphous, readily soluble in many organic solvents, and capable of forming flexible, tough films. researchgate.net

The introduction of functional groups to the monomer, such as carboxylic acid groups, can lead to functional polymers with tailored properties. For example, carboxylic acid functional poly(aryl ether ketone)s have been synthesized and are soluble in polar solvents, allowing for further chemical modification or cross-linking. rsc.org The versatility of synthetic approaches allows for the creation of a wide array of polymer structures with divergent thermomechanical properties. chemrxiv.org

| Polymer Type | Key Features | Potential Applications |

|---|---|---|

| Poly(aryl ether ketones) (PAEKs) | High melting point, thermal stability, mechanical strength. google.com | Aerospace components, high-temperature applications. |

| PEEKs and PEEKKs with pendant biphenyl groups | Amorphous, soluble in organic solvents, form tough films. researchgate.net | Membranes, coatings, advanced composites. |

| Carboxylic acid functionalized PAEKs | Soluble in polar solvents, allows for cross-linking. rsc.org | Filtration membranes, functional coatings. rsc.org |

Design of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the distinct properties of both organic and inorganic components to create materials with synergistic or novel functionalities. mdpi.com The biphenyl ether moiety, present in analogues of this compound, can be functionalized with reactive groups, such as silanes, to facilitate integration into inorganic networks like silica. nasa.gov

These hybrid materials can be designed at the molecular level to have controlled architectures and tailored properties. csic.es The organic component, derived from the this compound analogue, can impart properties like flexibility and processability, while the inorganic part can provide structural stability and thermal resistance. The sol-gel process is a common method for preparing these hybrids, allowing for precise control over the material's composition and structure. mdpi.com The introduction of organic functionalities into porous inorganic materials can make the resulting hybrid framework more flexible and hydrophobic. rsc.org

Functional Materials with Tunable Properties

The ability to modify the chemical structure of this compound analogues allows for the fine-tuning of the properties of the resulting materials, leading to applications in electronics and smart systems.

Organic Semiconductors and Electronic Devices

The biphenyl group is a well-known component in the design of organic semiconductors. By modifying the core structure of this compound, it is possible to create new small molecules or polymers for use in organic field-effect transistors (OFETs) and other electronic devices. sigmaaldrich.com The electronic properties of these materials can be tuned by introducing different substituents to the phenyl rings. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for their performance as semiconductors. nih.gov

Solution-processable organic semiconductors are particularly desirable for manufacturing low-cost, large-area electronic devices on flexible substrates. rsc.org Analogues of this compound could be designed to be soluble in common organic solvents, facilitating their use in printable electronics. rsc.org

Responsive Materials and Smart Systems

"Smart" or "responsive" materials can change their properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.org The biphenyl ether framework of this compound analogues can be incorporated into polymers that exhibit such responsive behavior. For example, by attaching photo-responsive moieties like azobenzene (B91143) to the polymer backbone, materials that change their conformation or properties upon light irradiation can be created. rsc.orgrsc.org

These materials have potential applications in various fields, including drug delivery, sensors, and actuators. nih.govmdpi.com For instance, a pH-sensitive polymer could be designed to release a drug in the acidic environment of a tumor. nih.gov The versatility in the synthesis of polymers based on these analogues allows for the creation of systems with tunable sensitivity to specific triggers. nih.gov

Role in Nanotechnology and Nanomaterials

The structural features of this compound analogues make them suitable for the development of novel nanomaterials and for applications in nanotechnology. aspbs.com

Nanoparticles with tailored surface functionalities can be created using derivatives of these compounds. For example, by introducing specific binding sites, nanoparticles that can selectively interact with certain molecules or ions can be developed for sensing applications. sapub.org The biphenyl ether core can also serve as a component in the synthesis of larger, more complex nanostructures, such as nanoflowers, which have a high surface-to-volume ratio and are useful in catalysis and sensing. nih.gov

Furthermore, these analogues can be used to create nanoscale coatings and films with specific properties like water repellency or scratch resistance. nano.gov The ability to control the structure of materials at the nanoscale is a key aspect of nanotechnology, and the versatility of the this compound platform offers many possibilities in this area. nano.gove3s-conferences.org For instance, cellulose-stabilized nanoparticles have been used for the debromination of polybrominated diphenyl ethers, demonstrating the potential of such systems in environmental remediation. nih.gov

Environmental and Ecotoxicological Research of 3 4 Phenylphenoxy Butan 2 One

Occurrence, Fate, and Transport in Environmental Compartments

There is no specific information available in the searched scientific literature regarding the occurrence, fate, or transport of 3-(4-Phenylphenoxy)butan-2-one in various environmental compartments. Research on structurally similar compounds, such as the fungicide Bitertanol, indicates that biphenyl-based structures can be introduced into the environment through agricultural applications. fao.orgresearchgate.net However, the specific pathways for this compound remain uninvestigated.

Pathways in Aquatic and Terrestrial Ecosystems

No studies documenting the pathways of this compound in aquatic or terrestrial ecosystems were found. For related agricultural chemicals, pathways often include direct application, runoff from treated areas into water bodies, and leaching through the soil profile. The mobility of such compounds is typically governed by their water solubility and soil adsorption characteristics. Without experimental data on these properties for this compound, its behavior in soil and water systems cannot be accurately predicted.

Atmospheric Partitioning and Degradation

Specific data on the atmospheric partitioning and degradation of this compound are not available. Generally, the atmospheric fate of ketone compounds is determined by processes such as photolysis and reaction with hydroxyl (OH) radicals. researchgate.netmdpi.com The volatility of the compound would influence its partitioning between the gas phase and atmospheric particles. However, without vapor pressure data and specific reaction rate constants, its atmospheric lifetime and degradation pathways remain unknown.

Transformation Products and Degradation Mechanisms

No specific studies on the transformation or degradation of this compound were identified.

Biotransformation and Biodegradation Studies

There is no published research on the biotransformation or biodegradation of this compound. Studies on other xenobiotics, like chlorophenols and various synthetic polymers, show that microorganisms can degrade aromatic compounds, but the specific enzymes and pathways are highly substrate-dependent. researchgate.netnih.gov For the related fungicide Bitertanol, degradation in soil has been observed, with half-lives varying significantly depending on conditions, indicating that microbial action plays a role in its breakdown. researchgate.netresearchgate.net However, it is not known if this compound is susceptible to similar microbial degradation.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Direct research on the photolysis or hydrolysis of this compound is absent from the literature.

Photolysis: Ketones can undergo photodegradation when exposed to sunlight. mdpi.com Studies on the fungicide Bitertanol have shown that photolysis in water contributes to its elimination, producing major products like 4-hydroxybiphenyl and 1,2,4-triazole. fao.orglookchem.com It is plausible that the biphenyl (B1667301) ether moiety in this compound could be susceptible to photolytic cleavage, but this has not been experimentally verified.

Hydrolysis: The ether linkage in this compound could potentially undergo hydrolysis, particularly under strong acidic or basic conditions. However, studies on the stability of Bitertanol in sterile aqueous solutions at various pH levels showed no apparent degradation, suggesting the core structure is relatively stable against hydrolysis under typical environmental conditions. inchem.org

Advanced Analytical Methods for Environmental Trace Analysis

While a variety of advanced analytical techniques exist for detecting trace levels of organic contaminants in environmental samples, no methods have been specifically developed or validated for this compound.

For structurally related pesticides like Bitertanol, several methods are employed for residue analysis in matrices such as soil, water, and agricultural products. researchgate.netsigmaaldrich.com These techniques are generally applicable to similar compounds and could likely be adapted for this compound.

Table 1: Potentially Applicable Analytical Techniques for Trace Analysis

| Analytical Technique | Abbreviation | Common Application/Use | Potential for this compound Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile and semi-volatile organic compounds in complex mixtures. sigmaaldrich.com | Potentially suitable for analysis in soil, water, and air samples, offering high sensitivity and structural confirmation. |

| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile or thermally labile compounds. Often coupled with UV or mass spectrometry detectors. researchgate.net | Applicable for analysis in water and soil extracts, especially when derivatization is not desired. |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Provides higher resolution, speed, and sensitivity compared to conventional HPLC-MS. sigmaaldrich.com | Offers a highly sensitive and selective method for quantifying trace levels in complex environmental matrices. |

| Inductively Coupled Plasma - Atomic Emission Spectroscopy | ICP-AES | Primarily used for determining trace elements, not intact organic molecules. ijcce.ac.irresearchgate.net | Not applicable for the direct analysis of this compound. |

The development of a specific analytical method would require the acquisition of a pure analytical standard for this compound to establish parameters such as retention time, mass fragmentation patterns, and limits of detection and quantification in relevant environmental media.

Quantification in Complex Environmental Matrices

The quantification of a specific chemical like this compound in complex environmental matrices such as water, soil, and sediment requires robust and sensitive analytical methods. These methods typically involve sample extraction, cleanup, and instrumental analysis. Although no methods have been validated specifically for this compound, the techniques used for other industrial chemicals, particularly aromatic ethers and ketones, provide a strong framework.

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for such analyses due to its high sensitivity and selectivity. nih.gov For a compound like this compound, a method would likely be developed using a reversed-phase LC column to separate it from other matrix components, followed by detection with a mass spectrometer. The selection of specific precursor and product ions in Multiple Reaction Monitoring (MRM) mode would ensure accurate quantification even at low concentrations.

Gas chromatography-mass spectrometry (GC-MS) could also be a viable option, potentially after a derivatization step to improve the volatility and thermal stability of the compound. mdpi.com Given the ketone group in this compound, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) could be employed, a common method for enhancing the detection of carbonyl compounds. longdom.orgresearchgate.net

The development of such a method would involve several key steps, including the optimization of extraction efficiency from various environmental samples. Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating organic pollutants from water samples. uniroma1.it For soil and sediment, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) would likely be employed.

The table below illustrates hypothetical analytical parameters for the quantification of this compound, based on methods developed for structurally related compounds.

| Parameter | Water Analysis | Soil/Sediment Analysis |

| Extraction Method | Solid-Phase Extraction (SPE) with C18 cartridges | Pressurized Liquid Extraction (PLE) with acetone/hexane |

| Cleanup | Silica gel or Florisil column chromatography | Gel Permeation Chromatography (GPC) |

| Analytical Technique | LC-MS/MS (ESI+) | GC-MS (after derivatization) |

| Hypothetical LOQ | 1-10 ng/L | 0.1-1 µg/kg |

| This table is a hypothetical representation of analytical methods that could be adapted for this compound based on established procedures for similar chemical structures. LOQ = Limit of Quantification. |

Non-Target Screening Approaches for Unknown Metabolites

Identifying the transformation products (metabolites) of a compound in the environment is crucial for a comprehensive risk assessment, as these metabolites can sometimes be more toxic or persistent than the parent compound. Non-target screening (NTS) using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is the primary approach for this purpose. wiley.comresearchgate.netchromatographyonline.com

An NTS workflow to investigate the metabolites of this compound would involve exposing relevant environmental media (e.g., soil microcosms, aquatic test systems) to the compound and analyzing samples over time. The HRMS data acquired would then be processed using specialized software to detect features present in the exposed samples but absent in the controls.

The structural elucidation of potential metabolites would be based on their accurate mass measurements, isotopic patterns, and fragmentation spectra (MS/MS). Based on the known metabolism of similar structures like diphenyl ether, potential biotransformation pathways for this compound could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to one or both of the phenyl rings. Studies on diphenyl ether have shown that it is metabolized to various hydroxylated derivatives. scbt.comornl.gov

Cleavage of the ether bond: This would result in the formation of phenol (B47542) and a phenyl-substituted butanone derivative. Ether bond cleavage is a known degradation pathway for some phenyl ether herbicides. dokumen.pub

Reduction of the ketone group: The ketone could be reduced to a secondary alcohol, forming 3-(4-phenylphenoxy)butan-2-ol.

The following table presents a list of potential, hypothetical metabolites of this compound that could be targeted in a non-target screening study.

| Compound Name | Molecular Formula | Potential Metabolic Pathway |

| 3-(4-Hydroxyphenyl-phenoxy)butan-2-one | C₁₆H₁₆O₃ | Aromatic Hydroxylation |

| 3-(4-Phenylphenoxy)butan-2-ol | C₁₆H₁₈O₂ | Ketone Reduction |

| Phenol | C₆H₆O | Ether Bond Cleavage |

| 1-(4-Hydroxyphenoxy)propan-2-one | C₉H₁₀O₃ | Ether Bond Cleavage & Oxidation |

| This table lists hypothetical metabolites of this compound based on established metabolic pathways for structurally related compounds. |

The combination of effect-directed analysis (EDA) with NTS could further prioritize which of the identified transformation products warrant further investigation by linking chemical identification to toxicological effects observed in bioassays. acs.org This integrated approach provides a more complete picture of the environmental risks associated with the parent compound and its degradation products.

Medicinal Chemistry and Biological Investigations of 3 4 Phenylphenoxy Butan 2 One and Derivatives

Rational Design and Synthesis of Biologically Active Derivatives

The development of derivatives based on the 3-(4-phenylphenoxy)butan-2-one scaffold has been guided by the goal of creating potent enzyme inhibitors, particularly for fatty acid amide hydrolase (FAAH). This enzyme is a significant therapeutic target because it degrades the endocannabinoid anandamide (B1667382), a lipid signaling molecule involved in pain, inflammation, and mood regulation. nih.gov By inhibiting FAAH, the levels of anandamide are increased at their sites of action, offering a targeted therapeutic effect. nih.govmdpi.com

Structural Modifications for Enhanced Biological Activity

Systematic structural modifications of the this compound scaffold have been crucial in optimizing inhibitory potency and selectivity. The core structure can be divided into three key regions for modification: the electrophilic keto-group, the lipophilic 4-phenylphenoxy moiety, and the substituent at the alpha position to the ketone.

One of the most successful strategies involves the replacement of the alpha-substituent with various heteroaromatic rings, leading to a class of compounds known as α-ketoheterocycle inhibitors. nih.govmdpi.com Structure-activity relationship (SAR) studies on 1-heteroarylpropan-2-ones, which share the key keto-heterocycle feature, have shown that certain heterocycles have a profound impact on inhibitory potency against FAAH. nih.gov For instance, derivatives incorporating 1H-benzotriazol-1-yl, 1H-7-azabenzotriazol-1-yl, 1H-tetrazol-1-yl, and 2H-tetrazol-2-yl substituents have demonstrated the highest potency. nih.gov

Modifications to the acyl side chain, which in the parent compound is the methyl group adjacent to the ketone, have also been explored. Introducing conformational constraints, such as incorporating the side chain into a ring system like tetrahydronaphthalene, has been shown to enhance binding affinity and improve drug-like properties by reducing the number of rotatable bonds. nih.gov Furthermore, the introduction of a heteroatom, such as an ether oxygen, into this constrained system has been investigated, though it can sometimes slightly reduce potency compared to purely hydrocarbon linkers. nih.gov

Below is a data table summarizing the impact of key structural modifications on FAAH inhibition.

| Compound Series | Modification | Impact on FAAH Inhibition | Reference(s) |

| 1-Heteroarylpropan-2-ones | Replacement of alpha-substituent with various heterocycles | 1H-Benzotriazolyl and 1H-tetrazolyl groups significantly increase inhibitory potency. | nih.gov |

| α-Ketooxazoles | Introduction of conformational constraints in the acyl side chain (e.g., tetrahydronaphthalene ring) | Reduces rotatable bonds, leading to enhanced binding affinity. | nih.gov |

| α-Ketooxazoles | Installation of a heteroatom (e.g., Oxygen) in the constrained acyl side chain | Generally achievable synthetically, but may slightly decrease potency compared to all-carbon linkers. | nih.gov |

Synthesis of Chiral Isomers for Stereoselective Biological Evaluation

The introduction of a substituent at the 3-position of the butan-2-one chain, as in the parent compound, creates a chiral center. Biological evaluation has revealed that the enzyme's active site is highly stereoselective. For α-ketoheterocycle inhibitors of FAAH, it has been consistently found that only one of the two enantiomers displays potent inhibition. nih.gov Specifically for derivatives of 1-(1H-benzotriazol-1-yl)-3-(4-phenylphenoxy)butan-2-one, the (R)-enantiomer inhibits isolated FAAH with a 200-fold higher activity than its (S)-enantiomer. nih.gov Subsequent crystallographic studies of related compounds confirmed that the (S)-enantiomer is the active inhibitor when different IUPAC naming priorities apply due to structural changes. researchgate.net This highlights the critical importance of stereochemistry for biological activity.

Two primary approaches for the enantioselective synthesis of these chiral inhibitors have been developed:

Chiral Epoxide Intermediate Method : This strategy utilizes a chiral epoxide, 2-[1-(4-phenylphenoxy)ethyl]oxirane, with a defined (R)- or (S)-configuration at the exocyclic stereocenter as the key intermediate. This method involves the separation of racemic diastereomers followed by a kinetic resolution step. nih.gov

Chiral Pool Synthesis : An alternative approach starts from a readily available chiral molecule. For example, methyl 3,4-O-isopropylidene-l-threonate has been used as the starting compound to generate both enantiomers of the target inhibitor through a multi-step synthesis. nih.gov

These synthetic routes allow for the specific preparation of the more active enantiomer, which is essential for developing effective and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have been fundamental in deciphering how the structural features of this compound derivatives correlate with their biological activity against FAAH. These studies have established the importance of the electrophilic ketone, the stereochemistry at the chiral center, and the nature of the lipophilic and heteroaryl moieties. nih.gov

Ligand-Target Interactions and Binding Affinity

The binding of α-ketoheterocycle inhibitors, a class that includes potent derivatives of this compound, to FAAH has been extensively characterized through X-ray crystallography. nih.govnih.gov These studies reveal that the inhibitors act as covalent modifiers of the enzyme. The electrophilic carbonyl carbon of the butan-2-one moiety is attacked by the catalytic Ser241 residue in the FAAH active site. nih.govresearchgate.net This forms a covalent hemiketal linkage, which mimics the tetrahedral intermediate formed during the hydrolysis of the natural substrate, anandamide. nih.gov

The FAAH active site can be described as having several key regions that interact with the inhibitor:

The Catalytic Site : Comprising the unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142), this is where the covalent bond is formed. The surrounding oxyanion hole stabilizes the negatively charged oxygen of the hemiketal. nih.gov

The Acyl Chain-Binding Pocket : This is a long, hydrophobic channel that accommodates the lipophilic portion of the substrate or inhibitor. In the case of this compound derivatives, the extended 4-phenylphenoxy group fits into this channel, making extensive hydrophobic interactions with non-polar amino acid residues. mdpi.comnih.gov

The Cytosolic Port : This region interacts with the "leaving group" of the substrate and is where the heteroaryl portion of the α-ketoheterocycle inhibitors binds. Specific interactions in this port, such as hydrogen bonding with active site water molecules or residues like Lys142 and Thr236, can significantly enhance binding affinity and selectivity. nih.gov

The affinity of these inhibitors is often expressed as the inhibition constant (Ki) or the second-order rate constant (kinact/Ki) for irreversible inhibitors. Potent derivatives exhibit Ki values in the nanomolar range. nih.gov The improved binding affinity of optimized inhibitors is often attributed to a better fit and more favorable interactions within these binding pockets. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological activity. mdpi.compnas.org For FAAH inhibitors, pharmacophore models have been developed based on the structures of known potent inhibitors and their co-crystal structures with the enzyme. nih.govnih.gov

A general pharmacophore for α-ketoheterocycle FAAH inhibitors typically includes the following features:

A Hydrogen Bond Acceptor : This corresponds to the ketone oxygen, which interacts with the oxyanion hole of the enzyme.

Aromatic/Hydrophobic Regions : These features map onto the lipophilic parts of the molecule. For this compound, this would include the two phenyl rings, which occupy the hydrophobic acyl chain-binding pocket. mdpi.com

A Hydrogen Bond Acceptor/Donor : Depending on the specific heteroaromatic ring used, this feature represents potential interactions in the cytosolic port.

Excluded Volumes : These define regions of space that are occupied by the protein, helping to refine the model by indicating where substituents would cause steric clashes.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have further refined these models by correlating the 3D steric and electrostatic fields of the molecules with their inhibitory activity. nih.gov For related FAAH inhibitors, these studies have highlighted the importance of electrostatic properties, particularly around the heterocycle, and the favorable placement of H-bond acceptors near the terminal phenoxy group. nih.gov The this compound scaffold fits this model well, with its phenylphenoxy group serving as the hydrophobic element and the ketone as a key hydrogen bond acceptor.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for potent this compound derivatives is the selective and typically reversible covalent inhibition of FAAH. nih.govnih.gov The process begins with the inhibitor binding to the FAAH active site, guided by shape complementarity and hydrophobic interactions. pnas.org The catalytic Ser241 residue then performs a nucleophilic attack on the inhibitor's electrophilic ketone. nih.gov

This results in the formation of a stable, deprotonated hemiketal adduct, effectively inactivating the enzyme. researchgate.net Because this mechanism relies on the enzyme's own catalytic machinery, these compounds can be considered mechanism-based inhibitors. By blocking FAAH, these inhibitors prevent the degradation of endogenous fatty acid amides like anandamide. nih.gov

The consequence of this enzymatic inhibition is the potentiation of endocannabinoid signaling. Increased local concentrations of anandamide enhance the activation of cannabinoid receptors (CB1 and CB2) at their sites of action. This amplification of a naturally active signaling pathway provides a sophisticated level of spatial and temporal pharmacological control that is not possible with direct receptor agonists, which activate receptors indiscriminately. nih.gov This targeted enhancement of an endogenous signaling system is believed to be responsible for the analgesic, anti-inflammatory, and anxiolytic effects observed with FAAH inhibitors, validating FAAH as a therapeutic target. nih.govmdpi.com

Target Identification and Validation

The biological activity of a compound is intrinsically linked to its molecular targets. Research has identified that derivatives of the this compound scaffold are potent inhibitors of enzymes involved in lipid signaling pathways.

The primary validated targets for this class of compounds are:

Fatty Acid Amide Hydrolase (FAAH) : This serine hydrolase is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. researchgate.netpalermolab.com A chiral derivative, 1-(1H-benzotriazol-1-yl)-3-(4-phenylphenoxy)butan-2-one, has been identified as a potent inhibitor of FAAH, indicating its potential as an agent against pain and inflammation. researchgate.net The validation of FAAH as a target is strengthened by stereospecific inhibition, where the (R)-enantiomer of this derivative demonstrates a 200-fold higher activity against isolated FAAH compared to its (S)-enantiomer. Such stereoselectivity is a strong indicator of a specific, well-defined binding interaction with the enzyme.

Cytosolic Phospholipase A2α (cPLA2α) : This enzyme is critical for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids. researchgate.netchemdiv.com While not directly identified with this compound itself, structurally related compounds featuring a propan-2-one core have been developed as dual inhibitors of both cPLA2α and FAAH. researchgate.net This suggests that the butan-2-one scaffold is a relevant pharmacophore for targeting cPLA2α, an enzyme considered a key target for developing new anti-inflammatory drugs. researchgate.netnih.gov

The identification of these enzymes as targets is based on their crucial roles in pathological processes and the demonstrated ability of the butan-2-one scaffold to inhibit their activity, often with high potency.

Pathway Analysis

The therapeutic potential of inhibiting FAAH and cPLA2α stems from their central roles in distinct but interconnected signaling pathways that regulate inflammation and pain.

Endocannabinoid System Modulation : By inhibiting FAAH, compounds based on the this compound scaffold prevent the breakdown of anandamide. researchgate.net This elevates the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This "indirect" agonism of cannabinoid receptors is a key strategy for achieving therapeutic effects, such as analgesia and anti-inflammation, while potentially avoiding the undesirable psychotropic side effects associated with direct CB1 receptor agonists. nih.gov The FAAH-mediated pathway is a significant target for treating a range of conditions including pain, anxiety, and neuroinflammatory disorders. nih.govnih.gov

Arachidonic Acid and Eicosanoid Pathway Interruption : The inhibition of cPLA2α directly curtails the supply of arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govescholarship.org By blocking the initial step of this cascade, cPLA2α inhibitors can produce broad anti-inflammatory effects. chemdiv.com This pathway is implicated in numerous inflammatory conditions, such as rheumatoid arthritis, asthma, and neurodegenerative diseases. chemdiv.comnih.govnih.gov

The dual inhibition of both FAAH and cPLA2α by related compounds presents an attractive multi-target strategy, simultaneously dampening pro-inflammatory signals and enhancing anti-inflammatory and analgesic endocannabinoid tone. researchgate.net

Computational Medicinal Chemistry Approaches

Computational techniques are indispensable in modern drug discovery for understanding ligand-receptor interactions and designing novel molecules with improved properties. springernature.comrasayanjournal.co.in

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of inhibitors to their target enzymes at an atomic level. nih.govnih.gov